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Compound of Interest

Compound Name: IR-792 perchlorate

Cat. No.: B1518422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of the

near-infrared (NIR) fluorescent dye, IR-792 perchlorate, to antibodies and nanoparticles.

These conjugates are valuable tools for a range of applications, including in vivo imaging, flow

cytometry, and targeted drug delivery.

Introduction to IR-792 Perchlorate
IR-792 perchlorate is a heptamethine cyanine dye that exhibits strong absorption and

fluorescence in the near-infrared spectrum (approximately 792 nm). This region of the

electromagnetic spectrum is advantageous for biological applications due to deeper tissue

penetration of light and reduced autofluorescence from endogenous molecules. These

properties make IR-792 an excellent candidate for labeling biomolecules and nanoparticles for

sensitive in vivo and in vitro detection.

Conjugation of IR-792 Perchlorate to Antibodies
The most common method for conjugating IR-792 to antibodies is through the use of an N-

hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable

covalent amide bond with primary amines (e.g., the side chain of lysine residues) on the

antibody.
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Key Experimental Parameters and Data
Successful antibody conjugation requires careful optimization of several parameters to achieve

the desired degree of labeling (DOL), which is the average number of dye molecules

conjugated to a single antibody.

Parameter
Recommended
Range/Value

Purpose

Dye-to-Antibody Molar Ratio 5:1 to 20:1

To control the degree of

labeling (DOL). Higher ratios

generally lead to higher DOL.

[1]

Antibody Concentration 1-10 mg/mL
Higher concentrations can

improve labeling efficiency.[2]

Reaction Buffer
0.1 M Sodium Bicarbonate or

50 mM Sodium Phosphate

To maintain an optimal pH for

the reaction.

Reaction pH 8.0 - 8.5

Facilitates the reaction

between the NHS ester and

primary amines.[3]

Reaction Time 1 hour

Sufficient time for the

conjugation reaction to

proceed to completion.[2]

Reaction Temperature Room Temperature

Convenient and generally

effective for the conjugation

reaction.

Purification Method

Size Exclusion

Chromatography (e.g.,

Sephadex G-25)

To remove unconjugated dye

from the labeled antibody.[4]
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Reported Degree of Labeling (DOL) for
NIR Dyes

Target DOL for Imaging 1-3

Example DOL Achieved 1.2 and 0.3

Experimental Protocol: IR-792 NHS Ester Conjugation to
an Antibody
This protocol describes the labeling of an IgG antibody with an IR-792 NHS ester.

Materials:

IgG antibody (free of amine-containing stabilizers like Tris or glycine)

IR-792 NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 8.3

Size exclusion chromatography column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Antibody Preparation:

Prepare the antibody solution in 0.1 M sodium bicarbonate buffer at a concentration of 2.5

mg/mL. If the antibody is in a different buffer, perform a buffer exchange.

Dye Preparation:

Immediately before use, dissolve the IR-792 NHS ester in anhydrous DMSO to a

concentration of 10 mg/mL.
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Conjugation Reaction:

Add the dissolved IR-792 NHS ester to the antibody solution. A starting molar excess of

10:1 (dye:antibody) is recommended.

Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Purify the conjugate using a size exclusion chromatography column pre-equilibrated with

PBS.

Collect the fractions containing the labeled antibody, which will elute first. The smaller,

unconjugated dye molecules will elute later.

Characterization (Degree of Labeling):

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~792

nm (for IR-792).

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and

their respective extinction coefficients.

The DOL is the molar ratio of the dye to the antibody. A correction factor for the dye's

absorbance at 280 nm should be applied for accurate protein concentration determination.

[1]

Workflow for Antibody Conjugation
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Caption: Workflow for IR-792 perchlorate conjugation to an antibody.

Conjugation of IR-792 Perchlorate to Nanoparticles
IR-792 perchlorate can be conjugated to various types of nanoparticles, including gold

nanoparticles (AuNPs) and polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA).

The method of conjugation depends on the nanoparticle composition and surface chemistry.

Passive Adsorption to Gold Nanoparticles
Passive adsorption relies on non-covalent interactions, such as electrostatic and hydrophobic

forces, to attach the dye to the nanoparticle surface. This method is commonly used for gold

nanoparticles.

3.1.1. Key Experimental Parameters and Data
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Parameter
Recommended
Range/Value

Purpose

Gold Nanoparticle

Concentration

Varies by application, e.g.,

OD=1

Provides a surface for dye

adsorption.

IR-792 Concentration
Titrated to determine optimal

loading

To achieve sufficient surface

coverage and signal without

causing aggregation.

pH of Solution
Near the isoelectric point of

any protein coating

To optimize electrostatic

interactions. For direct dye

adsorption, pH can influence

dye stability and interaction

with the gold surface.

Incubation Time 30 minutes to 1 hour

To allow for sufficient

interaction and adsorption of

the dye.

Stabilizing Agent e.g., PEG-thiol, SDS

To prevent aggregation and

enhance stability in biological

media.[5]

Purification Method
Centrifugation and

resuspension
To remove unbound dye.

3.1.2. Experimental Protocol: Passive Adsorption of IR-792 to Gold Nanoparticles

Materials:

Gold nanoparticle suspension

IR-792 perchlorate solution

Stabilizing agent (e.g., methoxy-PEG-thiol)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:
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Incubation:

Add the IR-792 perchlorate solution to the gold nanoparticle suspension. The optimal

concentration of IR-792 should be determined empirically by titration.

Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.

Stabilization:

Add the stabilizing agent (e.g., mPEG-thiol) to the mixture and incubate for another 30

minutes.

Purification:

Centrifuge the solution to pellet the nanoparticles. The centrifugation speed and time will

depend on the size of the nanoparticles.

Remove the supernatant containing unbound dye.

Resuspend the nanoparticle pellet in PBS. Repeat the centrifugation and resuspension

steps 2-3 times to ensure complete removal of free dye.

Characterization:

UV-Vis Spectroscopy: Measure the absorbance spectrum to confirm the presence of both

the gold nanoparticle plasmon peak and the IR-792 absorbance peak.

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential

to assess the size and stability of the conjugates.

Transmission Electron Microscopy (TEM): Visualize the size and morphology of the

conjugated nanoparticles.

Encapsulation in PLGA Nanoparticles
For polymeric nanoparticles like PLGA, IR-792 is typically encapsulated within the nanoparticle

matrix during their formulation. The solvent displacement (nanoprecipitation) method is a

common technique.
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3.2.1. Key Experimental Parameters and Data

Parameter
Recommended
Range/Value

Purpose

PLGA Concentration e.g., 50 mg in organic phase Forms the nanoparticle matrix.

IR-792 Concentration e.g., 10 mg in organic phase The drug to be encapsulated.

Organic Solvent Acetone, Dichloromethane
To dissolve the polymer and

the dye.

Aqueous Phase
Containing a surfactant (e.g.,

1% PVA)

To facilitate nanoparticle

formation and stabilization.

Organic to Aqueous Phase

Ratio
e.g., 1:3 (v/v)

Influences nanoparticle size

and encapsulation efficiency.

Purification Method Centrifugation and washing
To remove unencapsulated

dye and excess surfactant.

Reported Encapsulation Efficiency and
Drug Loading

Encapsulation Efficiency (%) 88.4 ± 0.17

Drug Loading (%) 16.98 ± 0.7

3.2.2. Experimental Protocol: Encapsulation of IR-792 in PLGA Nanoparticles

Materials:

PLGA

IR-792 perchlorate

Acetone

Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
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Deionized water

Procedure:

Organic Phase Preparation:

Dissolve PLGA and IR-792 perchlorate in acetone.

Nanoprecipitation:

Under magnetic stirring, add the organic phase dropwise to the aqueous PVA solution.

Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous

phase.

Solvent Evaporation:

Continue stirring the suspension to allow for the complete evaporation of the organic

solvent.

Purification:

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the

nanoparticles.

Remove the supernatant.

Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again.

Repeat this washing step 2-3 times.

Characterization:

UV-Vis Spectroscopy: Determine the amount of encapsulated IR-792 by dissolving a

known amount of lyophilized nanoparticles and measuring the absorbance. The

encapsulation efficiency and drug loading can then be calculated.

DLS and TEM/SEM: Characterize the size, zeta potential, and morphology of the

nanoparticles.
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Workflow for Nanoparticle Conjugation/Encapsulation
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Caption: Workflows for IR-792 conjugation to nanoparticles.

Stability of IR-792 Conjugates
The stability of IR-792 conjugates is crucial for their successful application, particularly for in

vivo studies.

Antibody Conjugates: The stability is primarily determined by the covalent amide bond, which

is generally stable under physiological conditions. However, the degree of labeling can
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impact the overall stability and aggregation propensity of the antibody.[6] Long-term storage

should be at 4°C or -20°C, protected from light.

Nanoparticle Conjugates:

Gold Nanoparticles: Stability is influenced by the surface coating. PEGylation is a common

strategy to improve colloidal stability in biological media and reduce non-specific protein

adsorption. Stability can be assessed by monitoring changes in the plasmon peak via UV-

Vis spectroscopy and particle size by DLS upon incubation in relevant buffers or serum.

PLGA Nanoparticles: The release of encapsulated IR-792 is governed by the degradation

of the PLGA matrix. The release profile can be tuned by altering the molecular weight and

composition of the PLGA. In vitro release studies are performed by incubating the

nanoparticles in a buffer (e.g., PBS at 37°C) and measuring the amount of released dye

over time.

Applications of IR-792 Conjugates
Fluorescence Imaging: The near-infrared properties of IR-792 make it an excellent choice for

in vivo imaging, allowing for deep tissue visualization with high signal-to-noise ratios.

Antibody and nanoparticle conjugates can be used to target specific tissues or cell types for

disease diagnosis and monitoring.

Surface-Enhanced Raman Scattering (SERS): When adsorbed onto plasmonic nanoparticles

like gold nanostars, IR-792 can serve as a potent SERS reporter, enabling highly sensitive

detection for molecular imaging.[5][7]

Photothermal Therapy (PTT): IR-792 can act as a photothermal agent, converting absorbed

light energy into heat. When targeted to tumors using antibody or nanoparticle conjugates,

this property can be exploited to induce localized hyperthermia for cancer therapy.

Flow Cytometry: IR-792 labeled antibodies can be used in multicolor flow cytometry panels,

expanding the range of available fluorophores into the near-infrared spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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